molecular formula C16H21NO3 B2749760 N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide CAS No. 2411293-25-7

N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide

Cat. No.: B2749760
CAS No.: 2411293-25-7
M. Wt: 275.348
InChI Key: PJIOMZVJNAJXNC-UHFFFAOYSA-N
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Description

“N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide” is a complex organic compound. The name suggests that it contains a methoxyphenyl group, a propan-2-yloxyethyl group, and a but-2-ynamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the functional groups present. For example, the amide group might be involved in condensation or hydrolysis reactions, while the aromatic ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

Without specific information about the use or purpose of this compound, it’s difficult to say what its mechanism of action might be. If it’s a drug or a biologically active compound, it could interact with various enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling “N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide” would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be used in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-5-8-16(18)17-11-15(20-12(2)3)13-9-6-7-10-14(13)19-4/h6-7,9-10,12,15H,11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIOMZVJNAJXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1=CC=CC=C1OC)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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